molecular formula C5H8Cl2O B105391 4-Chloropentanoyl chloride CAS No. 63480-12-6

4-Chloropentanoyl chloride

Cat. No. B105391
CAS RN: 63480-12-6
M. Wt: 155.02 g/mol
InChI Key: HCBIDLRKPXILPU-UHFFFAOYSA-N
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Description

4-Chloropentanoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related chlorinated compounds and their synthesis, which can provide insight into the chemical behavior and properties that 4-Chloropentanoyl chloride might exhibit. For instance, the synthesis of 4-chlorocoumarin-3-sulfonyl chloride shows the reactivity of chlorinated compounds in forming heterocycles , and the chloroimination of imidoyl chlorides to form 4-chloroquinolines demonstrates the potential for chlorinated compounds to undergo further functionalization .

Synthesis Analysis

The synthesis of chlorinated compounds can be complex and yield-dependent on the conditions used. An improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride was reported to have a very good yield of approximately 85% . This suggests that with careful optimization, the synthesis of 4-Chloropentanoyl chloride could also be improved to achieve high yields. The synthesis of 4-chloroquinolines via chloroimination of imidoyl chlorides indicates that palladium-catalyzed reactions can be an effective strategy for introducing chlorine atoms into organic molecules .

Molecular Structure Analysis

The molecular structure of chlorinated compounds can be quite varied. For example, the molecular structure of chloro-meso-tetra(4-pyridyl)porphyrinatothallium(III) was determined by X-ray analysis, showing specific thallium-chloride distances and the position of the thallium atom in relation to the porphyrin ring . This level of detail in structural analysis is crucial for understanding the reactivity and properties of chlorinated compounds, which would also be relevant for 4-Chloropentanoyl chloride.

Chemical Reactions Analysis

Chlorinated compounds can participate in a variety of chemical reactions. The reactions of 4-chlorocoumarin-3-sulfonyl chloride with bidentate nucleophiles to form fused heterocycles demonstrate the reactivity of such compounds . Additionally, the chloroimination reaction leading to 4-chloroquinolines showcases the potential for intramolecular reactions and C-Cl bond activation in chlorinated compounds . These examples provide a basis for understanding the types of chemical reactions that 4-Chloropentanoyl chloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds can be influenced by their molecular structure. For instance, the 1H NMR analysis of 4-chloro-3-chloromethylheptane and 1,2,4-trichloropentane provides insights into the resonance regions and the presence of chloromethyl groups in poly(vinyl chloride) . This type of analysis is important for understanding the behavior of chlorinated compounds like 4-Chloropentanoyl chloride in various environments and their potential applications.

Scientific Research Applications

  • Use in Pharmaceutical Intermediate Synthesis : 4-Chloropentanoyl chloride is utilized in the synthesis of pharmaceutical intermediates. It's crucial to monitor impurities in such compounds as they impact the quality of the final product. A GC-FID method was developed for analyzing low-level impurities in 5-chlorovaleroyl chloride, a related compound, which could be applicable to 4-Chloropentanoyl chloride as well (Tang et al., 2010).

  • Acylation of Azaindoles : This compound has been explored for its role in the acylation of azaindoles, a process vital for the synthesis of certain chemical compounds. The study found effective conditions for attaching acyl chlorides like 4-Chloropentanoyl chloride to azaindoles, which is significant for organic synthesis (Zhang et al., 2002).

  • Structural Studies in Argon Gas : In a unique application, the structure of pentanoyl chloride, a compound related to 4-Chloropentanoyl chloride, was studied in supersonic expansions of argon gas. This research provides insights into the molecular structure and behavior of such compounds (Powoski & Cooke, 2012).

  • Synthesis and NMR Analysis of Analogous Compounds : Research on 4-Chloro-3-chloromethylheptane and 1,2,4-trichloropentane, compounds similar to 4-Chloropentanoyl chloride, was conducted. These compounds, analyzed using 1H NMR, are models for structures in poly(vinyl chloride), enhancing understanding of PVC’s resonance region (Doan, Petiaud, & Llauro‐Darricades, 1989).

  • Application in Advanced Oxidation Processes : Studies have shown that compounds like 4-Chloropentanoyl chloride can be involved in advanced oxidation processes for water treatment and pollutant degradation. For instance, the degradation of 4-chlorophenol, a related compound, was studied to understand the effectiveness of certain catalysts in water treatment processes (Marković et al., 2015).

  • Electrochemical Applications : Electrochemical degradation of pollutants like 4-chlorophenol in chloride-rich wastewater was investigated using electrodes. This research is significant for understanding the treatment of wastewater containing compounds related to 4-Chloropentanoyl chloride (De Coster et al., 2017).

Safety And Hazards

4-Chloropentanoyl chloride is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Relevant Papers One relevant paper is titled "A practical synthesis for the key intermediate of apixaban" . This paper discusses the use of 4-chloropentanoyl chloride in the synthesis of apixaban, a potent inhibitor of blood coagulation factor Xa . The paper presents a practical and efficient process for preparing the key intermediate of apixaban starting from inexpensive 4-chloronitrobenzene and piperidine .

properties

IUPAC Name

4-chloropentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBIDLRKPXILPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504127
Record name 4-Chloropentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropentanoyl chloride

CAS RN

63480-12-6
Record name 4-Chloropentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63480-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropentanoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Potter, JM Tedder - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… (iii) The RSI4 value so obtained was equated with the 4position in 4-chloropentanoyl chloride … is shown by the relative rates so obtained for the 1-position in 4chloropentanoyl chloride. …
Number of citations: 6 pubs.rsc.org

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